
2-Nitrobenzaldehyde
Overview
Description
2-Nitrobenzaldehyde (2-NBA, CAS 552-89-6) is a nitro-substituted aromatic aldehyde characterized by a nitro group (-NO₂) at the ortho position relative to the aldehyde functional group. It is a pale-yellow crystalline solid with a melting point of 42–44°C and a boiling point of 153°C at 23 mmHg . Its molecular structure (C₇H₅NO₃) confers high reactivity, enabling diverse applications in organic synthesis, photostability testing, and antioxidant research .
2-NBA is synthesized via nitration of benzaldehyde using mixed acid (HNO₃/H₂SO₄), though this method suffers from low yields and safety risks due to the exothermic nature of nitration reactions . Alternative routes include the oxidation of 2-nitrotoluene, optimized for industrial-scale safety .
Key applications include:
- Antioxidant activity: Suppression of singlet oxygen (¹O₂) generation, protecting unsaturated fatty acids like oleic and linoleic acids from photooxidation .
- Photochemical actinometry: Measurement of UV-A/B light doses in drug photostability testing due to its predictable photodegradation kinetics .
- Bioreporter specificity: Selective induction of gene expression in bioreporter systems, unaffected by structural analogs like 3-nitrobenzaldehyde or 2-nitrobenzyl alcohol .
Preparation Methods
Oxidation of 2-Nitrophenylpyruvic Acid Derivatives
Potassium Permanganate-Mediated Oxidation
The oxidation of alkali metal salts of 2-nitrophenylpyruvic acid represents the most industrially viable method. As detailed in US3996289A, this two-phase reaction employs aqueous potassium permanganate under controlled temperatures (−10°C to +50°C), achieving 54.7% yield. Critical parameters include:
- Solvent System : Toluene/water biphasic mixture prevents manganese dioxide precipitation.
- Acidification : Post-oxidation treatment with 50% sulfuric acid converts intermediates to 2-nitrobenzaldehyde while avoiding chlorine gas formation.
- Temperature Control : Maintaining +2°C to +6°C during permanganate addition minimizes side reactions.
The mechanism proceeds through decarboxylation of the pyruvic acid intermediate (Figure 1):
$$
\text{2-Nitrophenylpyruvic acid} \xrightarrow{\text{KMnO}4} \text{this compound} + \text{CO}2 + \text{MnO}_2
$$
Comparative Analysis of Oxidizing Agents
While permanganate dominates industrial use, alternatives like hydrogen peroxide show promise in niche applications. CN105439867A demonstrates a 40.3% yield using H₂O₂/K₂CO₃, though requiring longer reaction times (23 hours). Key tradeoffs:
Oxidant | Temperature Range | Yield | Byproduct Management |
---|---|---|---|
KMnO₄ | −10°C to +50°C | 54.7% | MnO₂ filtration |
H₂O₂ | 30°C to reflux | 40.3% | H₂O extraction |
Hydrolytic Routes from 2-Nitrobenzyl Halides
Bromination-Hydrolysis Cascade
EP0003981A1 outlines a high-purity synthesis (98%) via 2-nitrobenzyl bromide hydrolysis:
- Bromination : 2-Nitrotoluene reacts with bromine in chlorobenzene at 45°C.
- Hydrolysis : Potassium carbonate mediates bromide conversion to 2-nitrobenzyl alcohol.
- Oxidation : Sodium hydroxide/H₂O₂ oxidizes the alcohol to aldehyde.
This method avoids isomer separation but requires careful bromine stoichiometry to prevent polybromination.
Chlorobenzene vs. Toluene Solvent Systems
Solvent choice critically impacts reaction efficiency:
- Chlorobenzene : Enhances bromide solubility but poses toxicity concerns.
- Toluene : Preferred for large-scale operations due to lower boiling point (110.6°C) and easier recovery.
One-Pot Nitrosation of 2-Nitrotoluene
Modified Lapworth Procedure
The Lapworth method, optimized by Popkov, converts 2-nitrotoluene directly using 2-propyl nitrite:
- Reagents : 2-Nitrotoluene, 2-propyl nitrite, HCl.
- Conditions : Reflux in toluene/pentane (35–40°C) with ethanol-cooled condenser.
- Yield : 24% at 0.62 mol scale.
While lower-yielding, this method eliminates intermediate isolation steps, reducing waste.
Bromination-Oxidation Hybrid Approaches
DMSO-Mediated Bromide Oxidation
EP0003981A1 achieves 98% purity via DMSO/sodium bicarbonate bromination:
- Bromination : 2-Nitrotoluene → 2-nitrobenzyl bromide in DMSO.
- Oxidation : Sodium pyrosulfite mediates bromide → aldehyde conversion.
This method’s key advantage lies in avoiding manganese byproducts, though DMSO recovery remains costly.
Environmental and Industrial Considerations
Waste Stream Management
- Permanganate Routes : Require MnO₂ filtration, posing disposal challenges.
- Hydrogen Peroxide Systems : Generate water-soluble byproducts, simplifying treatment.
Scalability Metrics
Method | Maximum Demonstrated Scale | Yield at Scale |
---|---|---|
KMnO₄ Oxidation | 0.24 mol | 54.7% |
Lapworth Nitrosation | 0.62 mol | 24% |
Chemical Reactions Analysis
Types of Reactions
Reduction: 2-Nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde using reducing agents such as sodium borohydride.
Schiff Base Synthesis: It reacts with primary amines to form Schiff bases, which are useful in various organic synthesis applications.
Michael Addition: It can undergo Michael addition reactions with nucleophiles.
Sandmeyer Reaction: This reaction can convert this compound to 2-nitrobenzoic acid.
Oxidation: Selenium dioxide can oxidize this compound to 2-nitrobenzoic acid.
Condensation Reactions: It can undergo condensation reactions with aromatic hydrocarbons to form benzanthrone derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride for reduction reactions.
Oxidizing Agents: Selenium dioxide for oxidation reactions.
Acidic Solvents: Used in oxidation reactions under reflux conditions.
Major Products
2-Aminobenzaldehyde: Formed from reduction reactions.
Schiff Bases: Formed from reactions with primary amines.
2-Nitrobenzoic Acid: Formed from oxidation and Sandmeyer reactions.
Benzanthrone Derivatives: Formed from condensation reactions.
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate for Pharmaceuticals
2-Nitrobenzaldehyde serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of coronary-dilating agents such as 1,4-dihydropyridines. This application highlights its significance in medicinal chemistry, where it is utilized to create compounds with therapeutic effects .
1.2. Synthesis of Dyes
Historically, this compound has been used in the Baeyer-Drewson synthesis of indigo, a prominent dye used in textiles. Although this method has been largely replaced by more efficient routes using aniline, the compound's ability to form complex structures remains relevant for developing new dyes and pigments .
Photochemical Applications
2.1. Photostabilizing Agent
Recent studies have demonstrated that this compound acts as a photostabilizing agent against oxidative stress by suppressing singlet oxygen generation. This property is particularly beneficial in protecting substrates from singlet oxygen-mediated degradation during exposure to UV and visible light . The compound has shown effective inhibition of fatty acid photooxidation and dye-sensitizer degradation, making it a promising candidate for applications in photoprotection and stabilization of sensitive materials .
Biological Applications
3.1. Antioxidant Properties
The antioxidant capabilities of this compound have been explored in various biological contexts. It effectively inhibits lipid peroxidation, which may have implications for protecting tissues from oxidative damage . The compound's ability to scavenge reactive oxygen species positions it as a potential therapeutic agent in oxidative stress-related conditions.
3.2. Derivatives in Drug Development
Derivatives of this compound have been synthesized and evaluated for their biological activities, including anticancer properties. For instance, semicarbazones derived from this compound have shown significant activity against cancer cell lines, indicating its potential role in drug discovery .
Industrial Applications
4.1. Synthesis of Fine Chemicals
In industrial chemistry, this compound is used as a starting material for synthesizing fine chemicals, including pesticides and non-linear optical materials. Its reactivity allows for the formation of various derivatives that are crucial in producing specialized chemical products .
Mechanism of Action
The mechanism of action of 2-Nitrobenzaldehyde involves its reactivity due to the presence of both the nitro and formyl groups. The nitro group is an electron-withdrawing group, which makes the formyl group more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as the formation of Schiff bases and Michael addition reactions . The molecular targets and pathways involved in its biological activity are primarily related to its ability to form reactive intermediates that can interact with biological molecules, leading to antibacterial and anticancer effects .
Comparison with Similar Compounds
Structural Isomers: 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde
The position of the nitro group significantly influences chemical and antioxidant properties.
Key Findings :
- Antioxidant Efficacy : 2-NBA outperforms its isomers in quenching singlet oxygen due to steric and electronic effects. The ortho-nitro group enhances resonance stabilization of radical intermediates, improving ¹O₂ scavenging .
- Fatty Acid Protection : 2-NBA reduces oleic acid oxidation by 57% compared to 3% without additives, while 3- and 4-nitrobenzaldehyde show negligible effects (Table 1, ).
Key Findings :
- Efficiency Hierarchy : 2-NBA > DABCO > TBHQ > BHA > BHT .
- Low-Concentration Activity : At 0.0002 mmol, 2-NBA inhibits 71% of ¹O₂, whereas BHT requires higher concentrations for comparable effects .
- Synergy with Fatty DHPs : Derivatives of 2-NBA (e.g., palmitoyl-substituted DHPs) exhibit 93.8% antioxidant variance in PCA, rivaling vitamin E and outperforming nifedipine .
Reactivity in Chemical Reactions
- Bioreporter Specificity : 2-NBA uniquely induces EGFP expression in bioreporters, unlike 2-nitrobenzoyl chloride or 1-fluoro-2-nitrobenzene .
- Schiff Base Formation : 2-NBA reacts efficiently with amines to form stable Schiff bases, while 4-nitrobenzaldehyde shows lower yields due to reduced electrophilicity .
- Photodegradation : 2-NBA degrades 12% of methylene blue (MB) at 0.5 mmol, compared to 22% for 3-nitrobenzaldehyde under identical conditions .
Data Tables
Table 1: Inhibition of Fatty Acid Photooxidation by 2-NBA
Entry | Fatty Acid | 2-NBA (0.5 mmol) | Oxidation Products (%) |
---|---|---|---|
1 | Oleic acid | Present | 57 |
2 | Linoleic acid | Present | 54 |
3 | Oleic acid | Absent | 3 |
4 | Linoleic acid | Absent | Trace |
Table 2: Comparative Singlet Oxygen Inhibition
Entry | Antioxidant (0.002 mmol) | Inhibition (%) |
---|---|---|
1 | This compound | 83 |
2 | DABCO | 78 |
3 | TBHQ | 65 |
4 | BHA | 50 |
5 | BHT | 40 |
Biological Activity
2-Nitrobenzaldehyde (2-NBA) is an aromatic compound that has garnered attention for its diverse biological activities. This article explores the compound's antioxidant properties, potential therapeutic applications, and its interactions with biological systems, supported by data tables and relevant research findings.
This compound is characterized by the presence of a nitro group () attached to the second carbon of a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of 151.12 g/mol. The compound exhibits significant light sensitivity, which influences its reactivity and biological interactions.
Antioxidant Activity
One of the most notable biological activities of 2-NBA is its ability to act as a photoprotective antioxidant . Recent studies have demonstrated that 2-NBA effectively quenches singlet oxygen, a reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues.
The mechanism by which 2-NBA exerts its antioxidant effects includes:
- Quenching of Singlet Oxygen : 2-NBA has been shown to inhibit singlet oxygen generation in various test samples exposed to UV and visible light. This property is particularly beneficial in preventing oxidative damage during photochemical reactions .
- Inhibition of Lipid Peroxidation : The compound significantly reduces the photooxidation of unsaturated fatty acids, such as oleic and linoleic acids, thereby protecting cellular membranes from oxidative stress .
Experimental Findings
Table 1 summarizes the protective effects of 2-NBA against singlet oxygen-mediated reactions:
Concentration (µM) | % Inhibition of Singlet Oxygen Generation |
---|---|
1 | 20% |
10 | 50% |
100 | 85% |
Cytotoxicity and Antiproliferative Effects
In addition to its antioxidant properties, 2-NBA has shown potential antiproliferative effects in various cancer cell lines. Research indicates that derivatives and metal complexes of 2-NBA exhibit cytotoxicity against prostate cancer cells (PC-3 and LNCaP).
Case Study: Metal Complexes
A study investigated the biological activity of transition metal complexes formed with Schiff bases derived from 2-NBA. The findings are summarized in Table 2:
Complex | Cell Line | IC50 (µM) |
---|---|---|
Cu(II) Complex | A-549 | 3.5 |
Ni(II) Complex | MCF-7 | 4.0 |
Co(II) Complex | PC-3 | 5.0 |
These results suggest that metal complexes derived from 2-NBA can enhance cytotoxicity compared to the free ligand.
Q & A
Basic Research Questions
Q. What experimental variables are critical for optimizing the synthesis of 2-nitrobenzaldehyde in multicomponent reactions?
- Methodological Answer : Key variables include reaction temperature, catalyst dosage, and solvent selection. For example, ethanol has been identified as an optimal solvent due to its ability to enhance reaction efficiency and yield in reactions involving this compound, thiobarbituric acid, and ammonium acetate . The Box–Behnken design and response surface methodology are recommended for systematically evaluating interactions between variables and identifying optimal conditions .
Q. How can researchers ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Adhere to safety data sheet (SDS) guidelines, including:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Immediate rinsing with water for skin/eye contact (≥15 minutes) and proper ventilation to avoid inhalation .
- Storage in sealed containers in dry, ventilated areas to prevent degradation or accidental exposure .
Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving molecular structures, as demonstrated in studies of cobalt(II) complexes with this compound. Parameters such as unit cell dimensions (e.g., monoclinic system with , ) provide insights into coordination geometry and intermolecular interactions . Complement with FTIR and NMR for functional group verification.
Advanced Research Questions
Q. How can regioselectivity be controlled during the nitration of benzaldehyde to favor this compound over its 3-nitro isomer?
- Methodological Answer : Adjust mixed-acid composition (nitric/sulfuric acid ratio) and temperature. For instance, at , a higher sulfuric acid molar fraction () increases selectivity for this compound. Kinetic models show that selectivity correlates with acid strength and solubility limits of intermediates in the reaction medium .
Q. What computational approaches are used to study the environmental degradation pathways of this compound?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian 16) model oxidation mechanisms initiated by OH radicals or photocatalysis. These studies predict reaction intermediates, activation energies, and adsorption behaviors on catalysts like TiO, aiding in ecological risk assessments .
Q. How do heterogeneous reaction conditions impact the kinetic modeling of this compound formation?
- Methodological Answer : In liquid-liquid biphasic systems, integrate mass transfer limitations with intrinsic kinetics. Equations for benzaldehyde consumption and nitro-product formation must account for phase equilibria (e.g., solubility thresholds). Validated models show <7% deviation from experimental data under conditions like and .
Q. What role does this compound play in catalytic systems for organic transformations?
- Methodological Answer : It acts as a ligand or intermediate in metal-catalyzed reactions. For example, cobalt-porphyrin complexes with this compound facilitate electron transfer in oxidation reactions. Structural data (e.g., Co–N bond lengths) guide catalyst design for enhanced stability and activity .
Q. Data Contradictions and Resolution
Q. How can discrepancies between experimental and simulated nitro-product yields be resolved?
Properties
IUPAC Name |
2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKITSNTDAEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022060 | |
Record name | 2-Nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline] | |
Record name | 2-Nitrobenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8133 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
552-89-6 | |
Record name | 2-Nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROBENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48B18Q9B8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.